![molecular formula C13H15N3O2S B2625628 5-[(dimethylamino)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one CAS No. 320422-89-7](/img/structure/B2625628.png)

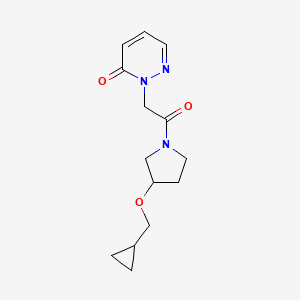

5-[(dimethylamino)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Inhibition of Linoleate Oxygenase Activity of ALOX15

- Application Summary : This compound is similar to substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles, which have been found to inhibit the catalytic activity of rabbit ALOX15 in a substrate-specific manner .

- Methods of Application : The study involved in silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model .

- Results : Substituted imidazoles were found to induce weaker inhibitory effects when compared with the indole derivatives .

Regioselective Synthesis of Medium-Sized Halolactones and Bromooxepanes

- Application Summary : A catalytic system consisting of bis (4-methoxyphenyl)selenide and 4-(dimethylamino)pyridine (DMAP) has been developed for the regioselective synthesis of medium-sized bromo/iodo lactones and bromooxepanes .

- Methods of Application : The reaction proceeds via a quaternary selenium intermediate .

- Results : The system was successful in synthesizing medium-sized bromo/iodo lactones and bromooxepanes .

Biological Potential of Indole Derivatives

- Application Summary : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Methods of Application : The study involved in silico docking studies and molecular dynamics simulations .

- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines

- Application Summary : 1,3,5-Triazines are a class of compounds well known for their applications in different fields, including the production of herbicides and polymer photostabilisers .

- Methods of Application : The study involved the synthesis of 2,4,6-tri-substituted-1,3,5-triazines .

- Results : Some 1,3,5-triazines display important biological properties .

Autoreduction of Bis(4-methoxyphenyl)-oxoammonium Perchlorate

- Application Summary : Bis(4-methoxyphenyl)-oxoammonium cation undergoes hydrolysis to the corresponding quinone imine oxide and methanol .

- Methods of Application : The study involved the autoreduction of bis(4-methoxyphenyl)-oxoammonium perchlorate in aqueous alkali .

- Results : The reaction yields bis(4-methoxyphenyl)-hydroxylamine .

Third-Order Optical Nonlinearity

- Application Summary : The influence of charge transfer interactions on third-order optical nonlinearity, physicochemical characterization, and optical limiting behaviour .

- Methods of Application : The study involved the exploration of the influence of charge transfer interactions on third-order optical nonlinearity .

- Results : The study provides insights into the optical limiting behaviour of (4-Methoxyphenyl) methanaminium chloride single crystal .

Eigenschaften

IUPAC Name |

(5Z)-5-(dimethylaminomethylidene)-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-15(2)8-11-12(17)16(13(19)14-11)9-4-6-10(18-3)7-5-9/h4-8H,1-3H3,(H,14,19)/b11-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJLTPMLDCNSBP-FLIBITNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C\1/C(=O)N(C(=S)N1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(dimethylamino)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzamide](/img/structure/B2625547.png)

![N-[1-(4-cyclopropaneamidophenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2625549.png)

![N-[2-(1,2-Thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2625555.png)

![Ethyl 5,5,7,7-tetramethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2625556.png)

![Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate](/img/structure/B2625561.png)

![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2625565.png)

![1-(1,3-Benzodioxol-5-yl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]thiourea](/img/structure/B2625567.png)